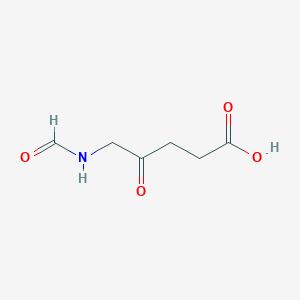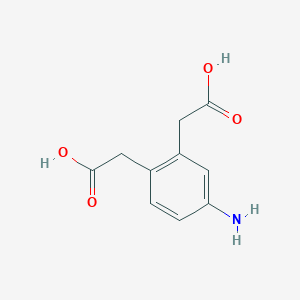
1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom and three methyl groups attached to the indole ring, which may influence its chemical reactivity and biological properties.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be achieved through various synthetic routesThe reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve large-scale bromination and subsequent functionalization steps under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and methyl groups on the indole ring may enhance its binding affinity to certain receptors or enzymes, leading to biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one include other brominated indole derivatives and methyl-substituted indoles. These compounds share structural similarities but may differ in their reactivity and biological activities. For example:
5-Bromoindole: Lacks the additional methyl groups, which may affect its chemical properties.
2,4,6-Trimethylindole:
Propriétés
Numéro CAS |
647009-46-9 |
|---|---|
Formule moléculaire |
C13H16BrNO |
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
1-(5-bromo-2,4,6-trimethyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C13H16BrNO/c1-7-5-12-11(9(3)13(7)14)6-8(2)15(12)10(4)16/h5,8H,6H2,1-4H3 |
Clé InChI |
RIUGFRUUVZXFTO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(N1C(=O)C)C=C(C(=C2C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B12594886.png)
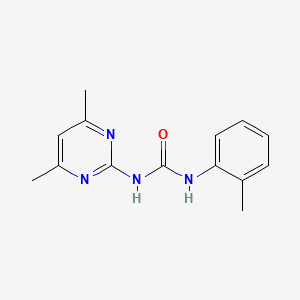
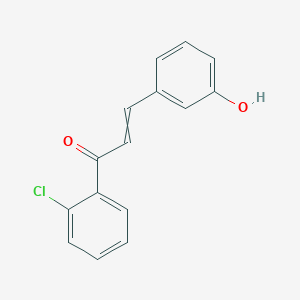

![N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12594908.png)
![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)
![Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]-](/img/structure/B12594923.png)
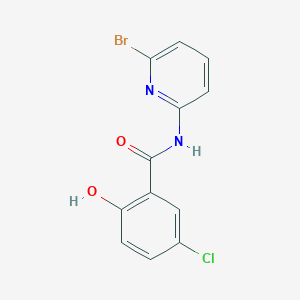
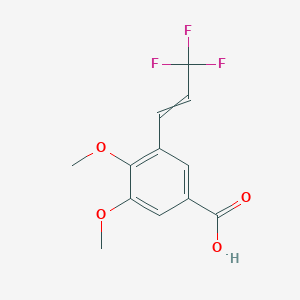

![1,2-Ethanediamine, N-[(methoxydimethylsilyl)methyl]-](/img/structure/B12594941.png)

